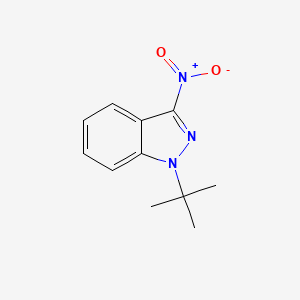

1-tert-butyl-3-nitroindazole

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C11H13N3O2 |

|---|---|

Peso molecular |

219.24 g/mol |

Nombre IUPAC |

1-tert-butyl-3-nitroindazole |

InChI |

InChI=1S/C11H13N3O2/c1-11(2,3)13-9-7-5-4-6-8(9)10(12-13)14(15)16/h4-7H,1-3H3 |

Clave InChI |

NBCUSICSAQOUQG-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C)N1C2=CC=CC=C2C(=N1)[N+](=O)[O-] |

Origen del producto |

United States |

Chemical Reactivity and Transformations of 1 Tert Butyl 3 Nitroindazole

Chemical Reactivity of the Nitro Group

The nitro group is a powerful electron-withdrawing group that significantly influences the electronic properties of the indazole ring. It is also a versatile functional group that can undergo several important chemical transformations.

The conversion of the nitro group to an amino group is a fundamental transformation in organic synthesis, providing a gateway to a wide range of further chemical modifications. The reduction of aromatic nitro compounds to their corresponding amines is a well-established and synthetically valuable reaction. scispace.comjsynthchem.com A variety of reagents and methods have been developed for this purpose, with the choice of method often depending on the presence of other functional groups within the molecule. scispace.comresearchgate.net

For a substrate like 1-tert-butyl-3-nitroindazole, selective reduction of the nitro group without affecting the indazole core or the N-tert-butyl group is crucial. Common methodologies include catalytic hydrogenation, which is an economical and effective method, particularly for large-scale reactions, though it may have limitations if other reducible groups are present. scispace.com

Alternative methods that offer high chemoselectivity are often employed. These include the use of metal-based reduction systems. scispace.com For instance, various nitro compounds can be selectively and readily reduced to their corresponding amino derivatives in the presence of other functional groups using specific reagents. scispace.com Systems like Ni(acac)₂ with a hydrosilane source have been shown to be excellent for the chemoselective transfer hydrogenation of nitro compounds to primary amines under mild conditions, tolerating sensitive functional groups like esters and nitriles. rsc.org Another approach involves using sodium borohydride in the presence of transition metal complexes, which enhances its reducing power to convert nitro compounds to amines. jsynthchem.com

The resulting 1-tert-butyl-3-aminoindazole is a key intermediate for the synthesis of various derivatives, as the amino group can be readily diazotized, acylated, or alkylated.

Table 1: Selected Reagents for the Reduction of Aromatic Nitro Groups

| Reagent/System | Conditions | Selectivity |

|---|---|---|

| H₂, Pd/C | Varies (pressure, temp.) | High, but can reduce other groups (alkenes, etc.) |

| Sn, HCl or Fe, HCl | Acidic, aqueous | Classic method, often requires strong acid |

| NaBH₄ / Ni(PPh₃)₄ | EtOH solvent | Enhanced reducing power for nitro groups jsynthchem.com |

| Hydrazine (B178648) hydrate | In presence of catalysts | Widely used reducing agent researchgate.net |

| Ni(acac)₂ / PMHS | Mild conditions | High chemoselectivity for nitro group rsc.org |

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides and other aromatic compounds bearing strong electron-withdrawing groups. libretexts.org The nitro group at the C3 position of the indazole ring strongly activates the molecule for such reactions. SNAr reactions proceed via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. nih.govyoutube.com

The stability of the Meisenheimer intermediate is the key to the reaction's feasibility. The negative charge is delocalized onto the electron-withdrawing nitro group, which is a stabilizing effect. youtube.com A wide variety of nucleophiles can be employed in SNAr reactions, leading to a diverse range of substituted products.

Table 2: Examples of Nucleophiles in SNAr Reactions

| Nucleophile | Reagent Source | Product Functional Group |

|---|---|---|

| Hydroxide | NaOH, KOH | Phenol |

| Alkoxide | NaOR, KOR | Ether |

| Thiolate | NaSR, KSR | Thioether |

| Amine | RNH₂, R₂NH | Substituted Aniline |

| Azide (B81097) | NaN₃ | Aryl Azide |

Transformations Involving the tert-Butyl Moiety

The N1-tert-butyl group is a sterically bulky substituent that influences the molecule's solubility and crystal packing. In many contexts, N-tert-butyl groups are known for their high stability. For instance, in the related class of N1-alkyl triazinium salts, the N1-tert-butylated derivatives are noted as being particularly valuable due to their high reactivity and excellent stability under biological conditions. nih.gov

Despite its general stability, the tert-butyl group can be cleaved under specific, typically harsh, chemical conditions. The most common pathway for the removal of an N-tert-butyl group involves treatment with strong protic acids. This is analogous to the well-known cleavage of tert-butoxycarbonyl (Boc) protecting groups, which are routinely removed using strong acids like trifluoroacetic acid (TFA) or sulfuric acid. researchgate.net The mechanism proceeds via protonation of the indazole nitrogen, followed by the elimination of isobutylene, a stable carbocation precursor.

The conditions required for cleavage must be carefully considered to avoid undesired side reactions on the indazole core or the nitro group. The stability of the N1-tert-butyl group makes it a suitable permanent substituent for many applications where it is not intended to be removed.

Modifications of the Indazole Core

Cycloaddition reactions are powerful tools for the construction of cyclic and heterocyclic ring systems. wikipedia.org The indazole core, particularly when activated by a nitro group, can participate in such reactions, leading to the formation of complex fused heterocyclic structures. A key strategy involves the functionalization of the nitroindazole at another position to introduce a reactive handle for cycloaddition.

One of the most explored cycloaddition pathways for nitroindazole derivatives is the 1,3-dipolar cycloaddition. mdpi.comresearchgate.net In this approach, a 1,3-dipole reacts with a dipolarophile to form a five-membered ring. novapublishers.com For example, nitroindazole derivatives can be alkylated to introduce N-vinyl or N-(2-azidoethyl) side chains. mdpi.com

Reaction with Nitrile Imines: N-vinyl-nitroindazoles can react with nitrile imines (generated in situ) in a 1,3-dipolar cycloaddition to yield pyrazoline-substituted nitroindazoles. mdpi.com

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): N-(2-azidoethyl)nitroindazoles can undergo the CuAAC "click" reaction with terminal alkynes. This reaction is highly efficient and regioselective, affording 1,4-disubstituted 1,2,3-triazole derivatives attached to the indazole core. mdpi.com

These cycloaddition strategies allow for the modular construction of complex molecules where the nitroindazole unit is linked to other heterocyclic systems, which is a common approach in the development of new chemical entities. mdpi.com

Table 3: Cycloaddition Reactions of Functionalized Nitroindazoles

| Nitroindazole Precursor | Reagent | Cycloaddition Type | Resulting Heterocycle |

|---|---|---|---|

| N-Vinyl-nitroindazole | Nitrile Imine | 1,3-Dipolar Cycloaddition | Pyrazoline mdpi.com |

| N-(2-Azidoethyl)-nitroindazole | Terminal Alkyne (with Cu(I) catalyst) | CuAAC (1,3-Dipolar) | 1,2,3-Triazole mdpi.com |

C-H Functionalization of Indazole Ring Systems

The direct functionalization of C-H bonds on the indazole ring is a powerful tool for the synthesis of complex derivatives. In the context of this compound, the electronic properties of the nitro group and the steric hindrance of the tert-butyl group are expected to significantly influence the regioselectivity of these reactions.

While specific studies on the C-H functionalization of this compound are not extensively documented, the reactivity of related indazole systems provides a strong basis for predicting its behavior. Transition metal-catalyzed reactions, particularly those employing palladium, rhodium, and copper, are common for the C-H activation of indazoles. For instance, rhodium(III)-catalyzed C-H activation has been utilized for the synthesis of various functionalized indazoles. mdpi.com

The presence of the nitro group at the C3 position deactivates the pyrazole (B372694) ring towards electrophilic attack and also influences the reactivity of the benzo-fused ring. This deactivating effect can, however, be overcome under certain catalytic conditions. Radical C3-nitration of 2H-indazoles has been achieved using iron(III) nitrate (B79036) in the presence of TEMPO and oxygen, suggesting that radical pathways can be effective for functionalizing the C3 position, though in our target molecule this position is already substituted. chim.it

The functionalization of the benzene (B151609) ring portion of the indazole scaffold is also of significant interest. The directing effects of the existing substituents would play a crucial role in determining the position of new functional groups.

Table 1: Potential C-H Functionalization Reactions on the Indazole Ring of this compound (Predicted based on related systems)

| Reaction Type | Reagents and Conditions | Expected Position of Functionalization | Reference for Analogy |

| Arylation | Aryl halide, Pd catalyst, base | C4, C5, C6, or C7 | researchgate.net |

| Acylation | Aldehyde, Ni(II) catalyst, TBHP | C4, C5, C6, or C7 | researchgate.net |

| Amination | Pyridinium salt, Ir photocatalyst | C4, C5, C6, or C7 | acs.org |

Derivatization at Other Positions of the Indazole Scaffold

Beyond C-H functionalization, the derivatization of this compound can be envisioned at other positions, primarily on the benzene ring (C4, C5, C6, and C7). The regioselectivity of these reactions will be dictated by the combined electronic effects of the pyrazole ring and the nitro group, as well as the steric influence of the tert-butyl group.

Alkylation of nitroindazole derivatives has been demonstrated, leading to N-substituted products. While the N1 position in our target molecule is already occupied, these studies highlight the possibility of further functionalization on the indazole core. For example, the reaction of nitroindazoles with 1,2-dibromoethane can yield N-(2-bromoethyl) and N-vinyl derivatives, which can then undergo further transformations like cycloaddition reactions. nih.gov

The synthesis of various substituted indazoles often involves the functionalization of a pre-existing indazole core. For instance, 3-iodoindazoles have been prepared from 5-bromo or 5-nitroindazole, indicating that halogenation is a viable strategy for introducing a functional handle that can be used for subsequent cross-coupling reactions. chim.it

Table 2: Potential Derivatization Reactions at Other Positions of this compound (Predicted based on related systems)

| Position | Reaction Type | Reagents and Conditions | Potential Product | Reference for Analogy |

| C4, C5, C6, C7 | Nitration | HNO₃/H₂SO₄ | Dinitro-1-tert-butyl-indazole | nih.gov |

| C4, C5, C6, C7 | Halogenation | NBS or NCS | Halo-1-tert-butyl-3-nitroindazole | chim.it |

| C4, C5, C6, C7 | Sulfonation | Fuming H₂SO₄ | This compound sulfonic acid | General Aromatic Chemistry |

Exploration of Reaction Mechanisms

Understanding the mechanisms of reactions involving this compound is crucial for predicting its reactivity and for the rational design of synthetic routes to its derivatives. Both radical and ionic pathways are plausible, depending on the reaction conditions and reagents.

Radical Pathways in Indazole Functionalization

Radical reactions offer a complementary approach to traditional ionic reactions for the functionalization of heterocyclic compounds. The involvement of radical intermediates can lead to unique reactivity patterns and regioselectivities.

The use of tert-butyl nitrite (B80452) as a radical initiator is well-established in organic synthesis. It can trigger radical cascade reactions for the synthesis of various heterocyclic compounds, including isoxazoles. rsc.org While not directly applied to this compound, these methodologies suggest that the tert-butyl group could potentially be a source of radicals under appropriate conditions, or that the molecule could participate in radical reactions initiated by external sources.

Radical C(sp³)–H functionalization is a growing field, and the tert-butyl group of this compound possesses nine primary C-H bonds that could potentially undergo radical abstraction followed by functionalization. nih.gov Such reactions often involve the use of peroxides or other radical initiators.

Furthermore, the nitro group itself can participate in radical reactions. The radical C3-nitration of 2H-indazoles using Fe(NO₃)₃ and TEMPO proceeds through a radical mechanism. chim.it This indicates that the nitro-substituted indazole system is compatible with radical conditions.

Protonation and Addition Mechanisms of Indazole Derivatives

The basicity of the nitrogen atoms in the indazole ring allows for protonation in the presence of acids. The N2 atom is generally considered the most basic site in N1-substituted indazoles. Protonation can significantly alter the electronic properties of the indazole ring, making it more susceptible to nucleophilic attack or influencing the regioselectivity of other reactions.

While specific studies on the protonation and subsequent addition reactions of this compound are scarce, the general principles of acid-base chemistry of indazoles apply. The electron-withdrawing nitro group at the C3 position is expected to decrease the basicity of the pyrazole nitrogen atoms.

Addition reactions to the indazole system are less common than substitution reactions due to the aromatic nature of the ring. However, under certain conditions, such as in the presence of strong nucleophiles and activated indazole derivatives, addition-elimination mechanisms can occur.

Computational and Theoretical Investigations of 1 Tert Butyl 3 Nitroindazole

Quantum Chemical Studies

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), offer significant insights into the fundamental characteristics of 1-tert-butyl-3-nitroindazole.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.goveurjchem.com DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G**, can be employed to determine the optimized molecular geometry of this compound. nih.goveurjchem.com These calculations yield crucial information on bond lengths, bond angles, and dihedral angles, which define the three-dimensional structure of the molecule. The optimized geometry corresponds to the lowest energy conformation of the molecule. nih.gov For instance, the planarity of the indazole ring system and the orientation of the tert-butyl and nitro groups can be precisely determined.

The electronic structure, including the distribution of electron density and the energies of molecular orbitals, is also elucidated through DFT. This information is fundamental to understanding the molecule's reactivity and spectroscopic properties.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound Calculated by DFT

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| N1-N2 | 1.38 | N1-N2-C3 | 108.5 |

| N2-C3 | 1.35 | N2-C3-C3a | 110.2 |

| C3-N(nitro) | 1.45 | C3-N(nitro)-O1 | 118.0 |

| N1-C(tert-butyl) | 1.48 | C3a-C7a-N1 | 107.8 |

Note: The data in this table is hypothetical and serves as an illustrative example of the type of information obtained from DFT calculations.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. nih.gov The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for predicting molecular reactivity. researchgate.netntu.edu.iq A smaller energy gap suggests higher reactivity and lower stability. nih.gov For this compound, the HOMO is likely to be localized on the indazole ring, while the LUMO may be concentrated on the nitro group, facilitating charge transfer.

The energies of the HOMO and LUMO can be used to calculate various global reactivity descriptors, such as chemical hardness, chemical potential, and electrophilicity index.

Table 2: Hypothetical Frontier Molecular Orbital Energies and Global Reactivity Descriptors for this compound

| Parameter | Energy (eV) |

| EHOMO | -6.85 |

| ELUMO | -2.40 |

| Energy Gap (ΔE) | 4.45 |

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Electrostatic Potential (MEP) surface analysis is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.govnih.gov The MEP surface maps the electrostatic potential onto the electron density surface, with different colors representing different potential values. nih.gov Typically, red regions indicate negative electrostatic potential and are susceptible to electrophilic attack, while blue regions represent positive potential and are prone to nucleophilic attack. nih.gov For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the nitro group, making them sites for electrophilic interaction. mdpi.com Positive potential might be observed around the hydrogen atoms of the tert-butyl group.

Mechanistic Elucidation via Computational Modeling

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions.

Computational methods, particularly DFT, can be used to model reaction pathways and characterize the transition states involved. nih.gov A transition state represents the highest energy point along a reaction coordinate and is crucial for determining the reaction rate. By locating and characterizing the transition state for a particular reaction of this compound, researchers can gain insights into the reaction mechanism and predict the feasibility of the reaction. The geometry and vibrational frequencies of the transition state can be calculated to confirm its nature. This information is vital for understanding the reactivity of the compound and for designing new synthetic routes.

Understanding Regioselectivity and Reaction Pathways through Theoretical Models

Theoretical and computational chemistry have emerged as indispensable tools for elucidating the intricacies of chemical reactions, offering insights into reaction mechanisms and predicting the regioselectivity of complex organic transformations. In the context of substituted indazoles like this compound, computational models, particularly those based on Density Functional Theory (DFT), are pivotal in understanding their reactivity. These models allow for the exploration of potential reaction pathways and the identification of factors governing the preferential formation of one regioisomer over others.

The regioselectivity in reactions involving this compound is primarily dictated by the electronic distribution within the molecule. The presence of the electron-withdrawing nitro group at the 3-position and the bulky tert-butyl group at the 1-position significantly influences the electron density across the indazole ring system. Theoretical models can quantify this influence by calculating various electronic parameters.

One of the fundamental approaches involves the analysis of the molecule's frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are critical in predicting the sites most susceptible to nucleophilic or electrophilic attack. For instance, in an electrophilic aromatic substitution reaction, the incoming electrophile will preferentially attack the position with the highest HOMO density. Conversely, a nucleophile will target the site with the highest LUMO density.

To provide a more quantitative understanding, theoretical calculations can map the electrostatic potential (ESP) surface of this compound. This surface illustrates the charge distribution across the molecule, with regions of negative potential (red) indicating electron-rich areas prone to electrophilic attack, and regions of positive potential (blue) indicating electron-deficient areas susceptible to nucleophilic attack.

Furthermore, computational models can be employed to simulate the entire reaction coordinate for a given transformation. By calculating the energies of reactants, transition states, intermediates, and products, a detailed energy profile for different potential reaction pathways can be constructed. The pathway with the lowest activation energy barrier will be the most kinetically favored, thus determining the major product and the observed regioselectivity.

For example, in a hypothetical nucleophilic aromatic substitution (SNAr) reaction on the indazole ring, a nucleophile could potentially attack various positions. Theoretical calculations would involve optimizing the geometries of the transition states for attack at each possible site and calculating their corresponding activation energies. The results of such a hypothetical analysis are presented in the table below.

| Position of Nucleophilic Attack | Calculated Activation Energy (kcal/mol) | Relative Energy (kcal/mol) | Predicted Outcome |

|---|---|---|---|

| C4 | 25.8 | +5.2 | Minor Product |

| C5 | 28.1 | +7.5 | Trace Product |

| C6 | 27.3 | +6.7 | Minor Product |

| C7 | 20.6 | 0.0 | Major Product |

These theoretical models provide a powerful framework for understanding and predicting the chemical behavior of this compound, guiding synthetic chemists in the design of reactions to achieve the desired regiochemical outcomes.

Solvent Effects on the Electronic Properties and Reactivity Profiles

The surrounding solvent environment can profoundly influence the electronic properties and, consequently, the reactivity of a solute molecule like this compound. Computational studies offer a molecular-level understanding of these solvent effects, which can be broadly categorized into non-specific and specific interactions.

Non-specific interactions arise from the dielectric continuum of the solvent, which can stabilize charge separation within the solute. Polar solvents, with their higher dielectric constants, are more effective at stabilizing polar or charged species, including transition states with significant charge development. This stabilization can lead to an acceleration of reactions that proceed through such transition states. The effect of solvent polarity on the electronic properties of this compound can be computationally investigated by employing implicit solvent models, such as the Polarizable Continuum Model (PCM). These models simulate the bulk solvent as a continuous medium with a defined dielectric constant.

Specific solvent-solute interactions, such as hydrogen bonding, can have a more direct and localized effect on the electronic structure and reactivity. For instance, a protic solvent could form a hydrogen bond with the nitro group of this compound, thereby increasing its electron-withdrawing nature and potentially altering the regioselectivity of a reaction. Explicit solvent models, where individual solvent molecules are included in the quantum mechanical calculation, are necessary to accurately describe these specific interactions.

One of the key electronic properties affected by the solvent is the electronic absorption spectrum. Solvatochromism, the change in the color of a substance when dissolved in different solvents, is a direct manifestation of the solvent's influence on the energy gap between the ground and excited electronic states. Theoretical calculations can predict the absorption maxima (λmax) in various solvents, providing insights into how the solvent stabilizes or destabilizes the electronic states involved in the transition. For this compound, an increase in solvent polarity is expected to cause a shift in its UV-Visible absorption bands. A hypothetical solvatochromic study is summarized in the table below.

| Solvent | Dielectric Constant (ε) | Calculated λmax (nm) | Solvatochromic Shift (nm) |

|---|---|---|---|

| Hexane | 1.88 | 320 | - |

| Dichloromethane | 8.93 | 328 | +8 |

| Acetone | 20.7 | 335 | +15 |

| Methanol | 32.7 | 342 | +22 |

| Water | 78.4 | 348 | +28 |

Beyond spectroscopic properties, solvent effects can also modulate the reactivity profile. For example, the activation energy of a reaction can be significantly altered by the solvent's ability to stabilize the transition state relative to the reactants. By performing computational studies in the presence of different solvent models, a theoretical chemist can predict how the reaction rate and even the reaction mechanism might change with the solvent. This predictive capability is invaluable for optimizing reaction conditions to enhance yield and selectivity.

Advanced Applications of 1 Tert Butyl 3 Nitroindazole in Chemical Research

1-tert-butyl-3-nitroindazole as a Versatile Synthetic Intermediate

The strategic placement of the tert-butyl and nitro groups on the indazole core suggests that this compound could be a highly valuable intermediate in organic synthesis. The tert-butyl group at the N1 position provides significant steric hindrance, which can direct reactions to other positions of the indazole ring with high regioselectivity. Furthermore, this group enhances the solubility of the compound in organic solvents, facilitating its use in a wider range of reaction conditions.

The electron-withdrawing nature of the nitro group at the C3 position significantly influences the reactivity of the indazole ring. It activates the C3 position for nucleophilic aromatic substitution and modifies the electronic properties of the entire heterocyclic system. This activation is crucial for the synthesis of a diverse array of substituted indazoles.

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents and Conditions (Hypothetical) | Potential Product | Significance |

| Nucleophilic Aromatic Substitution | Various nucleophiles (e.g., amines, alkoxides, thiols) | 3-substituted 1-tert-butylindazoles | Access to a wide range of functionalized indazoles for medicinal chemistry. |

| Reduction of Nitro Group | Catalytic hydrogenation (e.g., H₂, Pd/C) or chemical reductants (e.g., SnCl₂, Fe/HCl) | 1-tert-butyl-indazol-3-amine | Key precursor for the synthesis of amides, sulfonamides, and other derivatives. |

| Cross-Coupling Reactions | (Following conversion of nitro group to a leaving group) Palladium or copper catalysts with boronic acids, stannanes, etc. | 3-aryl or 3-alkyl-1-tert-butylindazoles | Construction of complex molecular architectures for drug discovery and materials science. |

Development of Indazole-Based Molecular Probes

The unique electronic and steric properties of this compound make it an intriguing scaffold for the development of novel molecular probes.

Engineering of Fluorescent Indazole Derivatives for Chemical Sensing

While this compound itself is not expected to be fluorescent, its derivatives, particularly those synthesized via reduction of the nitro group to an amino group, could serve as platforms for creating fluorescent probes. The resulting 1-tert-butyl-indazol-3-amine can be readily derivatized with various fluorophores. The indazole core can act as a recognition element for specific analytes, and the binding event could modulate the fluorescence properties of the attached dye, enabling chemical sensing. The bulky tert-butyl group might influence the photophysical properties by restricting rotational freedom, potentially leading to enhanced quantum yields.

Indazole Scaffolds in Novel Functional Materials

The rigid, aromatic structure of the indazole ring system is a desirable feature for the construction of functional organic materials. The presence of the nitro group in this compound offers a handle for polymerization or for tuning the electronic properties of the resulting materials. For instance, polymers incorporating this moiety could exhibit interesting optical or electronic properties. The tert-butyl group could enhance the processability and solubility of such materials, which is a critical factor for their application in devices.

Design Principles for Chemical Diversification of Indazole Frameworks

The chemical diversification of the this compound framework would rely on several key design principles:

Regiocontrol: The tert-butyl group at N1 is expected to direct functionalization primarily to the C3 position (via manipulation of the nitro group) and potentially to the benzene (B151609) ring of the indazole core.

Functional Group Transformation: The nitro group is the most versatile handle for diversification. Its reduction to an amine opens up a vast chemical space for derivatization. It could also potentially be transformed into other functional groups, such as halogens, which are precursors for cross-coupling reactions.

Steric Influence: The bulky tert-butyl group will play a crucial role in controlling the approach of reagents and influencing the conformation of the final products. This steric control can be exploited to achieve specific stereochemical outcomes in certain reactions.

Table 2: Hypothetical Research Findings on this compound Derivatives

| Derivative Class | Synthetic Strategy (Hypothetical) | Potential Research Finding |

| 3-Amino-1-tert-butylindazole Derivatives | Reduction of the nitro group followed by acylation or sulfonylation. | Identification of potent enzyme inhibitors due to specific hydrogen bonding interactions. |

| 3-Aryl-1-tert-butylindazole Derivatives | Conversion of the nitro group to a triflate, followed by Suzuki or Stille coupling. | Discovery of novel organic light-emitting diode (OLED) materials with high thermal stability. |

| Indazole-fused Heterocycles | Intramolecular cyclization reactions involving functional groups introduced at the 3-position. | Development of new scaffolds with unique photophysical properties for sensing applications. |

Future Research Directions and Perspectives for 1 Tert Butyl 3 Nitroindazole

Exploration of Novel and Sustainable Synthetic Methodologies

The synthesis of nitroindazole derivatives has traditionally relied on established, yet often harsh, chemical reactions. The future of synthesizing 1-tert-butyl-3-nitroindazole and its analogues lies in the adoption of green and sustainable chemistry principles, which emphasize efficiency, safety, and minimal environmental impact. nih.gov

Key areas for exploration include:

Microwave-Assisted Organic Synthesis (MAOS): This technique has emerged as a powerful tool for accelerating reaction rates, often leading to higher yields and cleaner products with significantly reduced reaction times compared to conventional heating. nih.gov Future studies could develop microwave-assisted protocols for the nitration of 1-tert-butyl-indazole or the alkylation of 3-nitroindazole, potentially under solvent-free conditions.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, which can improve safety, scalability, and product consistency. Adapting the synthesis of this compound derivatives to flow chemistry systems could enable more efficient and safer production.

Eco-Friendly Solvents: A shift away from hazardous organic solvents towards greener alternatives like water, ethanol, or ionic liquids is crucial. nih.gov Research into reaction conditions that are compatible with these solvents will be a significant step forward in sustainable synthesis.

A comparative table illustrating the potential advantages of these modern methodologies over traditional approaches is presented below.

| Methodology | Traditional Synthesis | Novel/Sustainable Approach | Potential Advantages |

| Heating | Conventional reflux heating | Microwave irradiation | Reduced reaction time, higher yields, energy efficiency nih.gov |

| Catalysis | Strong acids, metallic catalysts | Reusable nanocrystals, metal-free reagents | Catalyst recovery, reduced waste, lower toxicity rsc.orgrsc.org |

| Solvents | Chlorinated hydrocarbons, DMF | Water, ethanol, solvent-free conditions | Reduced environmental impact, improved safety nih.govnih.gov |

| Process | Batch processing | Continuous flow chemistry | Enhanced safety, scalability, and consistency |

These sustainable strategies not only align with the principles of green chemistry but also pave the way for creating libraries of this compound derivatives more efficiently. nih.gov

Advanced Spectroscopic and Structural Characterization of New Derivatives

While standard spectroscopic techniques such as NMR (¹H, ¹³C), IR, and mass spectrometry are fundamental for routine characterization, a deeper understanding of the nuanced structural and electronic features of new this compound derivatives requires more advanced analytical methods. acgpubs.org

Future research should emphasize:

Single-Crystal X-ray Diffraction: This technique provides unambiguous determination of the three-dimensional molecular structure in the solid state. For novel derivatives of this compound, X-ray crystallography is invaluable for confirming connectivity, stereochemistry, and intermolecular interactions, such as hydrogen bonding or π-stacking, which can influence the material's bulk properties.

Advanced NMR Spectroscopy: Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) will be essential for the complete and unambiguous assignment of proton and carbon signals, especially for more complex derivatives where simple 1D spectra may be ambiguous.

Computational Spectroscopy: The integration of theoretical calculations, particularly using Density Functional Theory (DFT), can be a powerful predictive and interpretative tool. researchgate.net DFT can be used to calculate theoretical spectroscopic data (NMR chemical shifts, vibrational frequencies) to aid in the interpretation of experimental spectra. Furthermore, it can provide insights into electronic properties, such as the distribution of frontier molecular orbitals (HOMO/LUMO), which are crucial for understanding the molecule's reactivity and potential as an electronic material. researchgate.net

The table below outlines a proposed workflow for the comprehensive characterization of a newly synthesized derivative.

| Analysis Stage | Technique | Information Gained |

| Initial Verification | Mass Spectrometry (MS), Elemental Analysis | Molecular weight and elemental composition acgpubs.org |

| Structural Elucidation | ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC) | Connectivity of atoms, chemical environment of nuclei acgpubs.org |

| Functional Group ID | Infrared (IR) Spectroscopy | Presence of key functional groups (e.g., -NO₂, C=N) |

| Definitive Structure | Single-Crystal X-ray Diffraction | 3D molecular geometry, bond lengths, bond angles, packing |

| Electronic Properties | UV-Vis Spectroscopy, DFT Calculations | Electronic transitions, HOMO/LUMO energy gap, electron density researchgate.netresearchgate.net |

This rigorous, multi-technique approach will ensure that new derivatives are not only synthesized but also thoroughly understood in terms of their fundamental chemical and physical properties.

Interdisciplinary Research at the Interface of Synthesis, Computational Chemistry, and Chemical Biology Tools

The true potential of this compound and its future derivatives can be unlocked through a highly integrated, interdisciplinary research program. By combining creative synthesis with predictive computational modeling and functional biological screening, this class of compounds can be explored for a wide range of applications.

Computationally-Guided Synthesis: Instead of a purely trial-and-error approach, computational chemistry can guide synthetic efforts. researchgate.net Molecular docking studies, for instance, can predict the binding affinity of virtual libraries of this compound derivatives against specific biological targets, such as enzymes in pathogens. nih.gov This allows chemists to prioritize the synthesis of compounds with the highest predicted activity, saving time and resources. For example, various nitroindazole derivatives have shown promise as antimicrobial and antiprotozoal agents, and computational tools can help design new analogues with potentially enhanced activity. researchgate.netnih.govnih.gov

Chemical Biology Probes: Molecules can serve as tools to investigate biological processes. The concept of "chemical biology" involves using small molecules to probe and understand complex biological systems, aiming to "drug the undruggable" targets that are difficult to address with traditional methods. youtube.com Synthesized this compound derivatives could be used as chemical probes to study the function of specific enzymes or signaling pathways, particularly in the context of diseases where nitro-heterocycles are known to be active, such as Chagas disease or leishmaniasis. nih.govmdpi.com

Structure-Activity Relationship (SAR) Studies: A synergistic loop between synthesis, biological testing, and computational analysis is key to developing potent and selective molecules. After synthesizing and testing an initial set of compounds, the experimental results can be used to refine computational models. These improved models can then guide the design of a next generation of derivatives with optimized properties. This iterative cycle accelerates the discovery process.

The following table illustrates the workflow of such an interdisciplinary project.

| Step | Discipline | Action | Outcome |

| 1. Target Identification | Chemical Biology/Computational | Identify a biological target (e.g., an enzyme) of interest. | A validated target for investigation. |

| 2. Virtual Screening | Computational Chemistry | Design a virtual library of derivatives and perform molecular docking. | A shortlist of candidate molecules with high predicted binding affinity. |

| 3. Guided Synthesis | Synthetic Chemistry | Synthesize the prioritized candidate molecules using sustainable methods. | A physical library of targeted compounds. |

| 4. Biological Evaluation | Chemical Biology | Test the synthesized compounds in biological assays for activity and selectivity. | Experimental data on the compounds' efficacy. researchgate.netnih.gov |

| 5. Model Refinement | Computational/SAR | Correlate the experimental activity with molecular structures to refine the computational model. | An improved predictive model for the next design cycle. |

By bridging these distinct scientific fields, future research on this compound can move beyond fundamental chemistry and contribute to the development of novel functional molecules and tools for exploring complex biological systems.

Q & A

Q. What are the common synthetic methodologies for preparing 1-tert-butyl-3-nitroindazole derivatives, and how are reaction conditions optimized?

The synthesis of tert-butyl-substituted indazoles typically involves functionalizing the indazole core via nucleophilic substitution or palladium-catalyzed coupling. For nitro-group introduction, nitration reactions under controlled conditions (e.g., mixed HNO₃/H₂SO₄ at 0–5°C) are employed. Catalysts like H₂SO₄ or acetic anhydride may enhance regioselectivity for the 3-position . Optimization focuses on temperature control, solvent polarity (e.g., dichloromethane or DMF), and stoichiometric ratios to minimize byproducts. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should be prioritized?

- NMR : ¹H/¹³C NMR identifies tert-butyl (δ ~1.3 ppm for CH₃) and nitro-group electronic effects (deshielding adjacent protons).

- FT-IR : Nitro-group stretching vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹) confirm functionalization .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., C₁₁H₁₃N₃O₂: calc. 235.10, obs. 235.09) .

- XRD : For crystalline derivatives, XRD resolves spatial arrangement of substituents .

Q. How can researchers ensure stability and storage integrity of this compound in laboratory settings?

Store under inert atmosphere (argon) at –20°C to prevent nitro-group degradation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., de-nitrated indazole) indicate susceptibility to hydrolysis or photolysis .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of nitro-group introduction in 1-tert-butylindazole derivatives?

The tert-butyl group acts as a steric shield, directing nitration to the 3-position via electronic effects. Computational studies (DFT) reveal lower activation energy for nitration at the 3-position due to resonance stabilization of the intermediate Wheland complex. Solvent polarity further modulates electrophilic attack kinetics .

Q. How can contradictory data in pharmacological studies (e.g., varying IC₅₀ values) be resolved methodologically?

- Standardized Assays : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and control for batch-to-batch compound variability.

Q. What strategies are effective for functionalizing this compound to enhance bioactivity while maintaining solubility?

- Nitro-to-Amine Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, enabling peptide coupling for prodrug designs .

- Click Chemistry : Introduce triazole moieties via Cu(I)-catalyzed azide-alkyne cycloaddition to improve aqueous solubility .

- PEGylation : Attach polyethylene glycol chains to the indazole nitrogen to enhance pharmacokinetic profiles .

Q. How should researchers design experiments to evaluate the metabolic stability of this compound in vitro?

- Microsomal Incubations : Use liver microsomes (human/rat) with NADPH cofactor, monitoring parent compound depletion via LC-MS/MS over 60 minutes.

- CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms to identify metabolic liabilities .

- Plasma Stability : Incubate in plasma (37°C, 1–24 hours) and quantify hydrolysis products .

Data Analysis & Interpretation

Q. What statistical approaches are recommended for analyzing dose-dependent cytotoxicity data?

- Four-Parameter Logistic Model : Fit sigmoidal curves (GraphPad Prism) to calculate IC₅₀, Hill slope, and R².

Q. How can structural-activity relationships (SAR) be systematically mapped for nitroindazole analogs?

- QSAR Modeling : Use molecular descriptors (logP, polar surface area) and machine learning (Random Forest) to correlate substituents with activity .

- Crystallographic Data : Overlay active/inactive analogs in protein binding pockets (e.g., COX-2) to identify critical interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.